molecular formula C16H18ClN3O2S B5063154 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE

2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5063154
M. Wt: 351.9 g/mol
InChI Key: FVBCXDXCXRHQBY-UHFFFAOYSA-N
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Description

2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name

1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-13-11-8-4-5-9-12(11)23-14(13)15(21)19-20-16(22)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBCXDXCXRHQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature, followed by hydrolysis to obtain the corresponding carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE apart is its unique combination of a benzothiophene core with a hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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